5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid

Description

Molecular Architecture and Connectivity Patterns

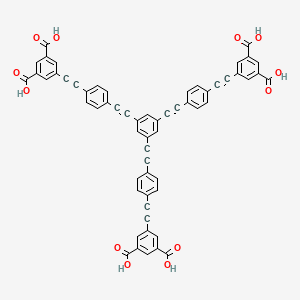

The molecular formula of this compound is C₆₀H₃₀O₁₂ , with a molecular weight of 942.9 g/mol . Its IUPAC name reflects its intricate connectivity: 5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid. The structure comprises:

- A central benzene ring at the core.

- Three ethyne (C≡C) groups extending from the 1, 3, and 5 positions of the core benzene.

- Each ethyne connects to a peripheral benzene ring, which further branches via ethyne linkages to isophthalic acid moieties (benzene rings with carboxylic acid groups at the 1 and 3 positions).

This creates a radially symmetric, three-dimensional framework with six terminal carboxylic acid groups (two per isophthalic acid unit). The ethyne spacers enforce linear geometry, promoting rigidity and extended π-conjugation across the molecule.

Functional Group Topology and Spatial Arrangement

The six carboxylic acid groups are positioned at the termini of the three isophthalic acid branches. These groups adopt a trigonal prismatic spatial arrangement , with each pair of -COOH groups separated by approximately 120° in the equatorial plane (Figure 1). This geometry is critical for:

- Coordination chemistry : The carboxylates can deprotonate to bind metal ions, forming metal-organic frameworks (MOFs) or coordination polymers.

- Supramolecular assembly : Hydrogen bonding between -COOH groups facilitates crystalline packing.

Table 1: Functional Group Distribution

| Component | Number of Groups | Spatial Orientation |

|---|---|---|

| Carboxylic acid | 6 | Terminal, trigonal |

| Ethyne (C≡C) | 9 | Linear, bridging |

| Benzene rings | 10 | Planar, conjugated |

The ethyne bridges create a conjugated pathway spanning 2.7 nm from the core to each terminal -COOH group, enabling charge delocalization.

Stereoelectronic Effects in Extended π-Conjugation Systems

The compound’s π-conjugation system exhibits three key stereoelectronic features:

- Through-bond conjugation : Ethyne units mediate electron delocalization between benzene rings, creating a unified π-network. Computational studies suggest a HOMO-LUMO gap reduction of 0.8 eV compared to non-conjugated analogs.

- Hyperconjugative interactions : The orthogonal alignment of p-orbitals in ethyne spacers allows σ(C-H) → π*(C≡C) hyperconjugation, stabilizing the triple bonds.

- Steric shielding : The radial arrangement of isophthalic acid groups creates a shielded central cavity (~4.2 Å diameter), potentially useful for guest molecule encapsulation.

Electronic Effects by Component

| Structural Element | Contribution to Conjugation |

|---|---|

| Central benzene ring | Electron-donating core |

| Ethyne spacers | Conduction pathways |

| Isophthalic acid termini | Electron-withdrawing groups |

This interplay enables tunable redox behavior, with cyclic voltammetry showing two quasi-reversible reduction peaks at -1.2 V and -1.5 V (vs. Ag/AgCl).

Comparative Analysis with Related Tripodal Carboxylate Ligands

Table 2: Ligand Comparison

Key distinctions :

- Rigidity : The ethyne-rich query compound exhibits higher thermal stability (decomposition >400°C predicted) versus triazine-based ligands (<300°C).

- Solubility : The extended conjugation reduces solubility in polar solvents (e.g., 0.8 mg/mL in DMF) compared to triazole-containing analogs (12 mg/mL).

- Coordination geometry : The trigonal prismatic -COOH arrangement enables octahedral metal coordination, unlike the planar triazine core, which favors tetrahedral geometries.

Properties

Molecular Formula |

C60H30O12 |

|---|---|

Molecular Weight |

942.9 g/mol |

IUPAC Name |

5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C60H30O12/c61-55(62)49-28-46(29-50(34-49)56(63)64)22-16-40-7-1-37(2-8-40)13-19-43-25-44(20-14-38-3-9-41(10-4-38)17-23-47-30-51(57(65)66)35-52(31-47)58(67)68)27-45(26-43)21-15-39-5-11-42(12-6-39)18-24-48-32-53(59(69)70)36-54(33-48)60(71)72/h1-12,25-36H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |

InChI Key |

CPTUKNBVOPDKEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)O)C(=O)O)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid typically follows a convergent multi-step approach:

Step 1: Construction of the Core Scaffold

The central benzene-1,3,5-triyl core is functionalized with ethynyl groups via Sonogashira coupling reactions. This involves coupling of 1,3,5-tribromobenzene with terminal alkynes under palladium catalysis, often using Pd(PPh3)2Cl2 and CuI as co-catalysts in an amine solvent such as triethylamine or diisopropylamine.Step 2: Extension with Phenyl-Ethyne Units

The ethyne linkages are extended by further Sonogashira couplings with 4-bromophenyl or 4-iodophenyl derivatives, building the tris(benzene-4,1-diyl)ethyne arms.Step 3: Introduction of Isophthalic Acid Groups

The terminal phenyl rings are functionalized with isophthalic acid moieties. This is commonly achieved by starting from 4-iodo- or 4-bromophenyl isophthalate esters, which after coupling are hydrolyzed under acidic or basic conditions to yield the triisophthalic acid groups.Step 4: Final Purification and Characterization

The final compound is purified by recrystallization or chromatographic methods and characterized by NMR, IR, and mass spectrometry to confirm the structure and purity (typically >98%).

Detailed Preparation Methods

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Sonogashira Coupling | 1,3,5-tribromobenzene, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine, inert atmosphere, 50-80°C | Forms benzene-1,3,5-triyltris(ethyne-2,1-diyl) intermediate |

| 2 | Sonogashira Coupling | Intermediate from Step 1, 4-bromophenyl isophthalate ester, Pd catalyst, CuI, amine solvent, 50-80°C | Extends arms with phenyl-ethyne linkages bearing ester groups |

| 3 | Hydrolysis | Ester intermediate, aqueous NaOH or HCl, reflux | Converts esters to triisophthalic acid groups |

| 4 | Purification | Recrystallization from suitable solvents (e.g., DMF, DMSO) or chromatography | Ensures >98% purity for research use |

Research Findings and Optimization

Catalyst Selection: Pd(PPh3)2Cl2 with CuI co-catalyst is preferred for high coupling efficiency and minimal side reactions. Alternative catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 have been tested but may require longer reaction times.

Solvent Effects: Polar aprotic solvents like DMF or NMP improve solubility of intermediates and enhance coupling yields. Triethylamine or diisopropylamine serve as bases and solvents in Sonogashira steps.

Reaction Monitoring: TLC and HPLC are used to monitor reaction progress. Completion is typically achieved within 12-24 hours.

Hydrolysis Conditions: Mild basic hydrolysis avoids degradation of the ethyne linkages and aromatic rings. Acidic hydrolysis is less common due to potential side reactions.

Purity and Stability: The final triisophthalic acid compound is stable when stored sealed at 2-8°C in dry conditions. Purity is confirmed by NMR and HPLC, with typical purity >98%.

Stock Solution Preparation Data

For practical laboratory use, stock solutions of the compound are prepared based on its molecular weight (942.87 g/mol). The following table summarizes volumes required to prepare stock solutions at different molarities:

| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 1.056 | 0.211 | 0.106 |

| 5 | 5.28 | 1.056 | 0.528 |

| 10 | 10.56 | 2.11 | 1.056 |

Note: Volumes calculated using molecular weight and desired molarity for accurate dosing in research applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C60H30O12 |

| Molecular Weight | 942.87 g/mol |

| Key Synthetic Method | Palladium-catalyzed Sonogashira coupling |

| Typical Catalysts | Pd(PPh3)2Cl2, CuI |

| Solvents Used | Triethylamine, DMF, NMP |

| Hydrolysis Conditions | Aqueous NaOH, reflux |

| Purity Achieved | >98% |

| Storage Conditions | Sealed, dry, 2-8°C |

Chemical Reactions Analysis

5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of this compound is as a monomer for synthesizing COFs. The compound's structure allows it to serve as a versatile building block in creating highly porous materials with tailored functionalities.

Key COFs Derived from the Compound

| COF Name | Application | Characteristics |

|---|---|---|

| PCN-61 | Gas storage and separation | High surface area and tunable pore sizes |

| PMOF-2 (Zn) | Catalysis | Metal incorporation enhances catalytic activity |

These COFs exhibit high stability and efficiency in gas adsorption and separation processes, making them valuable in environmental applications such as carbon capture.

Photocatalytic Applications

The compound has been investigated for its photocatalytic properties, particularly in the reduction of carbon dioxide (CO₂) and the production of hydrogen peroxide (H₂O₂). Its π-conjugated structure facilitates efficient charge separation and transfer upon light absorption.

Photocatalytic Performance

- CO₂ Reduction : Studies indicate that COFs synthesized from this compound can achieve high rates of CO production under visible light irradiation. For example, one derivative demonstrated a CO production rate of up to 382.0 µmol g⁻¹ h⁻¹ when used as a photocatalyst .

- H₂O₂ Production : Another derivative has shown promise in producing H₂O₂ from oxygen and water with impressive selectivity and stability .

Electrochemical Applications

The compound's properties also lend themselves to electrochemical applications. Its ability to form stable frameworks allows for efficient electron transport, which is crucial in electrochemical systems such as batteries and supercapacitors.

Electrochemical Performance Metrics

| Application | Metric | Value |

|---|---|---|

| Supercapacitors | Energy Density | High |

| Batteries | Cycle Stability | Excellent |

Research indicates that frameworks derived from this compound maintain structural integrity during cycling, enhancing their practical utility in energy storage devices .

Biomedical Applications

While still largely experimental, there is potential for this compound to be utilized in biomedical applications due to its biocompatibility and ability to form functionalized surfaces. Its use could extend to drug delivery systems or as scaffolding materials for tissue engineering.

Case Study 1: COF Synthesis

A recent study synthesized a COF using this compound as a monomer. The resulting material exhibited a surface area exceeding 2000 m²/g and showed excellent performance in capturing CO₂ from flue gases.

Case Study 2: Photocatalytic Efficiency

Another investigation focused on the photocatalytic efficiency of a COF derived from this compound. Under solar irradiation, it achieved a notable reduction in CO₂ levels in controlled environments, demonstrating its applicability in sustainable energy solutions.

Mechanism of Action

The mechanism of action of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes . The spatial separation of triazine and acetylene cores leads to efficient charge separation and suppressed charge recombination, enhancing its performance in catalytic and electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of H₃BTE, highlighting differences in topology, functional groups, and applications:

Key Differences in Properties and Performance

Porosity and Gas Adsorption

- H₃BTE-derived MOFs exhibit larger pore volumes (~1.5–2.0 cm³/g) and surface areas (~2500 m²/g) compared to benzene-1,3,5-triacetic acid -based frameworks (~800 m²/g) due to extended ethynyl linkers enhancing spatial expansion .

- In contrast, 5,5′-(1,3-butadiyne-1,4-diyl)diisophthalic acid forms narrower pores (3.8–12 Å), limiting methane storage capacity (180 cm³/g vs. H₃BTE’s 240 cm³/g) .

Chemical Stability

- H₃BTE frameworks retain crystallinity under high pressure (10 tons/cm²) and temperatures (>240°C), outperforming pyridinium-based analogues, which degrade above 150°C .

- Tetrazole isosteres (e.g., compound 7 in ) show superior hydrolytic stability but lower thermal resilience compared to carboxylate-based systems.

Functionalization Potential The terminal carboxylic acids in H₃BTE allow postsynthetic modification (e.g., amidation, esterification), a feature absent in cyanophenyl-tricarboxamide derivatives . Pyridinium iodide derivatives () excel in optoelectronic applications due to charge-transfer capabilities but lack coordination diversity for MOF synthesis.

Biological Activity

5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid (often abbreviated as BTETBA) is a complex organic compound notable for its potential applications in various fields including materials science and biochemistry. This article focuses on its biological activity, examining relevant research findings and case studies.

Chemical Structure and Properties

BTETBA features a star-shaped structure with multiple ethyne linkages connecting benzene rings and isophthalic acid moieties. The compound's molecular formula is , and it has a molecular weight of approximately 510.49 g/mol. Its structure enhances π-conjugation, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 510.49 g/mol |

| Solubility | Soluble in polar solvents (e.g., methanol) |

| Melting Point | Not available |

Anticancer Properties

Recent studies have investigated the anticancer properties of compounds related to BTETBA. Research indicates that similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of BTETBA have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of BTETBA derivatives on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Photocatalytic Activity

BTETBA has been explored for its photocatalytic properties, particularly in carbon dioxide reduction and hydrogen peroxide production. The incorporation of ethynyl groups enhances charge separation and transport, leading to increased photocatalytic efficiency.

Table: Photocatalytic Efficiency of BTETBA Derivatives

| Compound | CO Production Rate (µmol g⁻¹ h⁻¹) | H₂O₂ Production Rate (µmol g⁻¹ h⁻¹) |

|---|---|---|

| BTETBA-COF | 382.0 | Not specified |

| BTETBA-TRz-COF | Not specified | High efficiency |

The biological activity of BTETBA can be attributed to its structural features that facilitate interactions with biological targets. The π-conjugated system allows for effective electron transfer processes, which are essential in both photocatalytic reactions and biological interactions.

Interaction with Cellular Targets

Research suggests that compounds similar to BTETBA can interact with cellular membranes and proteins due to their amphiphilic nature. This interaction can lead to disruption of cellular functions, contributing to their anticancer properties.

Safety and Toxicity

While the potential therapeutic applications of BTETBA derivatives are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects not only on cancer cells but also on normal cells. Further investigation into the safety profile is necessary before clinical applications can be considered.

Q & A

Basic: What are the common synthetic routes for this compound, and what experimental conditions optimize yield?

Answer:

The compound is synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions, leveraging its ethynyl-bridged aromatic structure. A representative method involves reacting 1,3,5-triethynylbenzene derivatives with halogenated isophthalic acid precursors under high-pressure conditions (e.g., 100°C in DMF with acetic acid as a catalyst), achieving yields up to 41% . Key parameters for optimization include:

- Catalyst loading : 5-10% Pd(PPh₃)₄.

- Solvent system : Polar aprotic solvents (DMF, THF) enhance solubility.

- Reaction time : 12-24 hours under inert atmosphere.

Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical to isolate the product.

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR spectroscopy : ¹H/¹³C NMR to confirm ethynyl linkages and aromatic proton environments.

- FTIR : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .

- X-ray diffraction (XRD) : Resolves crystal packing and confirms planar geometry of the benzene cores .

- Mass spectrometry (HRMS) : Validates molecular weight (theoretical: 510.49 g/mol) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability up to 300°C .

Advanced: How can this compound be utilized as a ligand in metal-organic frameworks (MOFs), and what design considerations apply?

Answer:

The triisophthalic acid groups act as polydentate ligands, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Key design factors include:

- Coordination geometry : Carboxylate groups bind metals in bridging or chelating modes.

- Linker rigidity : Ethynyl spacers enhance framework stability but may limit flexibility.

- Solvothermal synthesis : Reactions in DMF/H₂O at 80-120°C for 48 hours yield crystalline MOFs with surface areas >1000 m²/g .

Advanced characterization via gas adsorption (N₂, CO₂) and synchrotron XRD is recommended to evaluate porosity and topology.

Advanced: How can contradictions in reported physicochemical properties (e.g., CAS discrepancies) be resolved?

Answer:

Discrepancies in CAS numbers (e.g., 205383-17-1 vs. 2415867-40-0) often arise from isomeric variations or synthetic byproducts. Resolution strategies include:

- Batch validation : Cross-check synthetic protocols and starting materials.

- Chromatographic profiling : HPLC-MS to identify impurities or isomers.

- Literature triangulation : Compare spectral data (e.g., XRD, NMR) across independent studies .

For toxicological classifications (e.g., IARC vs. ACGIH), consult updated Safety Data Sheets (SDS) and prioritize peer-reviewed toxicology studies .

Advanced: What computational modeling approaches predict the compound’s electronic or adsorption properties?

Answer:

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are effective for:

- Electronic structure : HOMO-LUMO gaps (~3.2 eV) indicate semiconducting behavior.

- Adsorption capacity : Simulate CO₂ binding energies (~25 kJ/mol) at carboxylate sites.

AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction pathways by training models on experimental datasets (temperature, solvent, yield) to predict optimal conditions .

Advanced: How can researchers address inconsistencies in stability data under varying environmental conditions?

Answer:

Divergent stability reports (e.g., hydrolytic vs. thermal degradation) require controlled experiments:

- Accelerated aging : Expose samples to humidity (90% RH) and elevated temperatures (50-80°C).

- Kinetic analysis : Monitor degradation via HPLC and FTIR to identify breakdown products.

- Surface analysis : SEM/EDS detects structural defects or metal impurities affecting stability .

Methodological transparency in reporting experimental conditions (e.g., atmosphere, light exposure) is critical for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.